molecular formula C26H33N3O2 B4804253 2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide CAS No. 774184-78-0

2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide

Cat. No.: B4804253
CAS No.: 774184-78-0
M. Wt: 419.6 g/mol
InChI Key: GLKBUWKGRAVRRO-UHFFFAOYSA-N
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Description

2-(3-Butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3-butoxyphenyl substituent at the 2-position of the quinoline ring and a diethylaminoethyl group attached to the carboxamide moiety. Its molecular formula is C₂₄H₃₀N₃O₂, with a molecular weight of 392.52 g/mol.

Properties

IUPAC Name

2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-4-7-17-31-21-12-10-11-20(18-21)25-19-23(22-13-8-9-14-24(22)28-25)26(30)27-15-16-29(5-2)6-3/h8-14,18-19H,4-7,15-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKBUWKGRAVRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161831
Record name 2-(3-Butoxyphenyl)-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774184-78-0
Record name 2-(3-Butoxyphenyl)-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774184-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Butoxyphenyl)-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, the introduction of the butoxyphenyl group, and the attachment of the diethylaminoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core or the substituent groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Features:

  • Quinoline Core: Provides aromaticity and planar geometry, facilitating interactions with biological targets like enzymes or receptors.
  • Diethylaminoethyl Side Chain: Imparts basicity and water solubility due to the tertiary amine, which may influence pharmacokinetic properties .

Comparative Analysis with Similar Compounds

The following table and discussion highlight structural analogs, their substituent variations, and their impact on chemical and biological properties.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
2-(3-Butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide 2-(3-butoxyphenyl), 4-carboxamide with diethylaminoethyl 392.52 Under investigation (hypothesized anticancer/antimicrobial)
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid 2-(3-butoxyphenyl), 7-Cl, 8-Me, 4-COOH 385.84 Distinct antibacterial activity due to chloro and methyl groups
N-[2-(Dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide 2-(3-methoxyphenyl), 4-carboxamide with dimethylaminoethyl 298.35 Anticancer activity via enzyme inhibition
N-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide 2-(3,4-dimethoxyphenyl), 3-Cl substituent 418.9 Enhanced binding affinity to kinase targets
2-(4-Fluorophenyl)-N-[3-(acetylamino)phenyl]quinoline-4-carboxamide 2-(4-fluorophenyl), 3-acetylamino 403.43 Anti-inflammatory and antitumor potential

Key Observations:

Substituent Effects on Lipophilicity and Solubility: The 3-butoxyphenyl group in the target compound increases hydrophobicity compared to analogs with smaller substituents (e.g., methoxy or chloro groups). This may enhance tissue penetration but reduce aqueous solubility . The diethylaminoethyl side chain introduces basicity, improving solubility in acidic environments (e.g., physiological pH) .

Biological Activity Modulation: Electron-Withdrawing Groups (e.g., Cl, F): Compounds like 2-(4-fluorophenyl)-N-[3-(acetylamino)phenyl]quinoline-4-carboxamide exhibit stronger enzyme inhibition due to enhanced electrophilicity . Methoxy and Dimethoxy Groups: These substituents (e.g., in N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide) improve binding to aromatic residues in biological targets, enhancing selectivity .

Carboxamide vs. Carboxylic Acid Derivatives: Carboxamides (e.g., the target compound) generally exhibit better bioavailability than carboxylic acids (e.g., 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid) due to reduced ionization at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Reactant of Route 2
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2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide

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